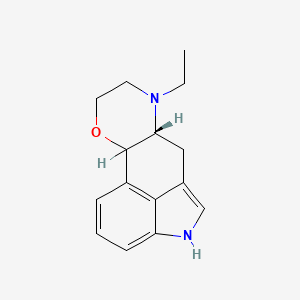
6-Ethyl-9-oxaergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-9-oxaergoline: is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, particularly in the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-9-oxaergoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethyl-9-oxaergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, 6-Ethyl-9-oxaergoline is used as a precursor for synthesizing other complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of ergoline derivatives in biological systems.
Medicine: Medically, this compound has shown potential as a dopamine receptor agonist. This makes it a candidate for developing treatments for neurological disorders such as Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mécanisme D'action
The mechanism of action of 6-Ethyl-9-oxaergoline primarily involves its interaction with dopamine receptors. It acts as a dopamine receptor agonist, binding to these receptors and mimicking the effects of dopamine. This interaction can modulate neurotransmitter release and influence various physiological processes.
Molecular Targets and Pathways:
Dopamine Receptors: The compound targets dopamine receptors, particularly D2-like receptors.
Signaling Pathways: Activation of these receptors can influence signaling pathways involved in motor control, mood regulation, and cognitive functions.
Comparaison Avec Des Composés Similaires
Apomorphine: Another dopamine receptor agonist with similar pharmacological properties.
Pergolide: An ergoline derivative used in the treatment of Parkinson’s disease.
Lisuride: A compound with both dopamine agonist and antagonist properties.
Uniqueness: 6-Ethyl-9-oxaergoline stands out due to its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. Its ability to selectively target dopamine receptors makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
81244-91-9 |
|---|---|
Formule moléculaire |
C15H18N2O |
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
(7R)-6-ethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C15H18N2O/c1-2-17-6-7-18-15-11-4-3-5-12-14(11)10(9-16-12)8-13(15)17/h3-5,9,13,15-16H,2,6-8H2,1H3/t13-,15?/m1/s1 |
Clé InChI |
ILMWHLYQRWFIJV-AFYYWNPRSA-N |
SMILES |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
SMILES isomérique |
CCN1CCOC2[C@H]1CC3=CNC4=CC=CC2=C34 |
SMILES canonique |
CCN1CCOC2C1CC3=CNC4=CC=CC2=C34 |
Synonymes |
6-EOE 6-ethyl-9-oxaergoline 6-ethyl-9-oxaergoline, (+-)-isomer 6-ethyl-9-oxaergoline, (5alpha,10beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















